(S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride

Catalog No.
S846069
CAS No.
1508261-86-6
M.F
C6H12ClNO2
M. Wt
165.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-methylpyrrolidine-2-carboxylic acid Hydrochl...

CAS Number

1508261-86-6

Product Name

(S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride

IUPAC Name

(2S)-2-methylpyrrolidine-2-carboxylic acid;hydrochloride

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

InChI

InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)3-2-4-7-6;/h7H,2-4H2,1H3,(H,8,9);1H/t6-;/m0./s1

InChI Key

YWPABDPNGQMUFH-RGMNGODLSA-N

SMILES

CC1(CCCN1)C(=O)O.Cl

Canonical SMILES

CC1(CCCN1)C(=O)O.Cl

Isomeric SMILES

C[C@]1(CCCN1)C(=O)O.Cl

Protein and Peptide Synthesis

(S)-2-Methyl-L-proline is a non-proteinogenic amino acid. Due to its structural properties, it can be incorporated into peptides and protein structures during synthesis. Researchers are investigating its ability to modify protein folding, stability, and function [PubChem, National Institutes of Health (.gov) ""]. This approach holds promise for designing novel therapeutic agents or enzymes with improved properties.

(S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClNO₂ and a molecular weight of approximately 165.62 g/mol. This compound is a hydrochloride salt of (S)-2-methylpyrrolidine-2-carboxylic acid, which is a proline derivative. It features a pyrrolidine ring, characterized by a five-membered nitrogen-containing structure, and a carboxylic acid functional group that contributes to its biological activity and potential applications in pharmaceuticals and biochemistry .

Typical of carboxylic acids and amines. Key reactions include:

  • Esterification: (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride can react with alcohols to form esters, which are important in organic synthesis.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed to yield the corresponding amine.
  • Amide Formation: The carboxylic acid can react with amines to form amides, which are significant in medicinal chemistry.

These reactions highlight its utility in synthesizing various derivatives and analogs that may exhibit enhanced biological properties or different pharmacological profiles .

(S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride has been studied for its biological activity, particularly as a proline analog. Proline derivatives are known for their roles in protein synthesis and stability. This compound has shown potential as an ergogenic aid, enhancing physical performance and recovery in athletic settings . Additionally, it may possess neuroprotective properties, making it a candidate for further research in treating neurodegenerative diseases .

Several methods are available for synthesizing (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride:

  • Starting from Proline: The synthesis can begin with proline, which undergoes various transformations such as alkylation and subsequent hydrolysis to yield the target compound.
  • Using Pyrrolidine Derivatives: Pyrrolidine can be functionalized at the 2-position using alkylating agents followed by carboxylation to introduce the carboxylic acid group.
  • Reactions with Carbonyl Compounds: The compound can also be synthesized through reactions involving carbonyl compounds and amines, facilitating the formation of the pyrrolidine ring structure.

These methods reflect its synthetic accessibility and versatility in organic chemistry .

(S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds, including potential therapeutic agents for neurological disorders.
  • Nutraceuticals: Its ergogenic properties make it suitable for use in dietary supplements aimed at enhancing athletic performance.
  • Chemical Research: The compound is utilized as a building block in organic synthesis for creating more complex molecules .

Research indicates that (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride interacts with various biological targets due to its structural similarity to proline. Studies have shown potential interactions with neurotransmitter systems, which may elucidate its neuroprotective effects. Furthermore, it does not significantly inhibit major cytochrome P450 enzymes, suggesting a favorable safety profile for drug development applications .

Several compounds share structural similarities with (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameSimilarityUnique Features
(R)-2-Methylpyrrolidine-2-carboxylic acid0.98Enantiomer with different biological activity
(S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid0.91Contains an alkyne group; potential for different reactivity
(R)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid0.91Enantiomer; variations in pharmacological effects
(S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride0.88Methyl ester form; differing solubility and reactivity

These compounds illustrate the diversity within this chemical class while emphasizing the unique properties of (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride that make it particularly valuable in research and applications .

The synthesis of (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride represents a significant challenge in asymmetric organic chemistry due to the requirement for stereoselective construction of the quaternary carbon center at the 2-position of the pyrrolidine ring [1] . This comprehensive review examines the principal synthetic approaches that have been developed to access this important chiral building block, focusing on traditional multi-step methodologies, enantiomeric resolution techniques, and modern catalytic asymmetric synthesis strategies [3] [4].

Traditional Multi-Step Synthesis via Cyanohydrin Intermediate

The most extensively documented industrial route to (S)-2-methylpyrrolidine-2-carboxylic acid involves a multi-step sequence starting from 5-hydroxy-2-pentanone [5]. This method prioritizes scalability and enantiomeric purity through classical resolution techniques [1] [6]. The synthetic pathway proceeds through the formation of a cyanohydrin intermediate, followed by acidic hydrolysis to generate the racemic amino acid precursor [7] [8].

StepReagentsTemperature (°C)Time (hours)Yield (%)Comments
Cyanohydrin Formation5-hydroxy-2-pentanone + KCN/TMSCN60-8012-2485-95Base catalyzed with NaOH/KOH
Acidic HydrolysisHCl (6M) or H₂SO₄60-8012-2480-90Racemic mixture formed
Amino ProtectionBoc₂O or CbzCl0-252-490-95Amino group protection required
Ring ClosureIntramolecular cyclization80-1206-1275-85Cyclization to pyrrolidine ring
DeprotectionTFA or HCl0-251-285-95Clean deprotection
Salt FormationHCl (conc.)0-51-290-95Hydrochloride salt precipitation

Condensation Reactions with Cyanide Reagents

The synthesis commences with the condensation of 5-hydroxy-2-pentanone with cyanide reagents to form the corresponding cyanohydrin intermediate [6] [9]. Two primary cyanide sources have been employed in this transformation: potassium cyanide and trimethylsilyl cyanide [9] [10]. The reaction with potassium cyanide requires the presence of a base catalyst to generate the nucleophilic cyanide anion, while trimethylsilyl cyanide offers the advantage of in situ hydrogen cyanide generation under milder conditions [9] [8].

The condensation is typically conducted in polar aprotic solvents such as tetrahydrofuran or dimethylformamide at temperatures ranging from 60 to 80 degrees Celsius [6] [5]. The reaction mechanism involves nucleophilic attack of the cyanide ion on the carbonyl carbon of 5-hydroxy-2-pentanone, forming a tetrahedral intermediate that is subsequently protonated to yield the cyanohydrin product [8] [11]. The reaction proceeds with near-quantitative conversion when conducted under optimized conditions, achieving yields of 85 to 95 percent [5] [7].

Base catalysis is essential for successful cyanohydrin formation, as the reaction does not proceed in the absence of basic conditions [6] [8]. Sodium hydroxide or potassium hydroxide are commonly employed as base catalysts, with typical loadings of 0.1 to 0.2 equivalents relative to the ketone substrate [5] [11]. The strongly basic cyanide ion functions both as a nucleophile and as a catalyst, enabling the reversible formation of the cyanohydrin adduct [8] [11].

Acidic Hydrolysis and Racemic Mixture Formation

The cyanohydrin intermediate undergoes acidic hydrolysis to convert the nitrile functionality to the corresponding carboxylic acid [7] [8]. This transformation is typically accomplished using concentrated hydrochloric acid or sulfuric acid at elevated temperatures ranging from 60 to 80 degrees Celsius [5] [7]. The hydrolysis reaction requires extended reaction times of 12 to 24 hours to achieve complete conversion of the nitrile group [5] [8].

The mechanism of acidic hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water on the activated carbon-nitrogen triple bond [7] [8]. This process generates an amide intermediate that undergoes further hydrolysis under the acidic conditions to yield the final carboxylic acid product [7] [11]. The reaction proceeds through multiple intermediates and requires careful temperature control to minimize side reactions and decomposition [8] [11].

A critical aspect of this synthetic approach is the formation of a racemic mixture during the hydrolysis step [5] [7]. The harsh acidic conditions employed in the hydrolysis lead to epimerization at the alpha-carbon center, resulting in an equal mixture of both enantiomers [12] [7]. This racemization necessitates subsequent resolution techniques to obtain the desired (S)-enantiomer in high optical purity [12] [13]. The overall yield for the hydrolysis step typically ranges from 80 to 90 percent, with the racemic product requiring further processing to achieve enantiomeric enrichment [5] [7].

Enantiomeric Resolution Techniques

The resolution of racemic 2-methylpyrrolidine-2-carboxylic acid into its constituent enantiomers represents a crucial step in the synthesis of the (S)-configured target compound [14] [12]. Classical resolution methods based on diastereomeric salt formation have proven to be the most practical and scalable approach for industrial applications [14] [15]. These techniques exploit the differential solubility properties of diastereomeric salts formed between the racemic amino acid and various chiral resolving agents [15] [12].

Diastereomeric Salt Formation with Chiral Resolving Agents

The formation of diastereomeric salts with chiral resolving agents constitutes the cornerstone of classical enantiomeric resolution methodology [14] [15]. Several chiral acids have been evaluated as resolving agents for 2-methylpyrrolidine-2-carboxylic acid, with tartaric acid derivatives demonstrating superior performance in terms of diastereomeric excess and crystallization behavior [16] [17]. The resolution process involves the acid-base reaction between the racemic amino acid and the chiral resolving agent to generate a mixture of diastereomeric salts that can be separated by fractional crystallization [12] [13].

Resolving AgentSolvent SystemTemperature (°C)Diastereomeric Excess (%)Yield of Resolved Product (%)Recrystallization Cycles
D-Tartaric AcidEthanol/Water (1:1)6098.245-502-3
L-Tartaric AcidEthanol/Water (1:1)6097.845-502-3
L-Camphorsulfonic AcidMethanol5095.438-423-4
D-Camphorsulfonic AcidMethanol5094.838-423-4
L-Mandelic AcidIsopropanol5592.135-403-4
D-Mandelic AcidIsopropanol5591.635-403-4

D-tartaric acid has emerged as the most effective resolving agent for the isolation of (S)-2-methylpyrrolidine-2-carboxylic acid [17] [18]. The resolution is conducted by mixing racemic 2-amino-5-hydroxy-2-methylvaleric acid with D-tartaric acid in ethanol at 60 degrees Celsius, followed by gradual cooling to 0 degrees Celsius to precipitate the less soluble diastereomeric salt [17]. The diastereomeric excess exceeds 98 percent after recrystallization, representing exceptional stereoselective discrimination [17] [18].

L-camphorsulfonic acid provides an alternative resolving agent that has been successfully employed in the resolution process [19] [20]. The camphorsulfonic acid derivatives form crystalline salts with the amino acid substrate, enabling separation through selective crystallization techniques [19] [20]. However, the diastereomeric excess achieved with camphorsulfonic acid derivatives is typically lower than that obtained with tartaric acid, requiring additional recrystallization cycles to achieve comparable optical purity [19] [20].

The molecular recognition mechanism underlying diastereomeric salt formation involves complementary hydrogen bonding patterns and steric interactions between the chiral resolving agent and the amino acid enantiomers [14] [15]. X-ray crystallographic studies of resolved salts have revealed that the carboxyl groups of the resolving agent engage in strong hydrogen bonds with the amino acid substrate, creating chiral recognition sites that preferentially accommodate one enantiomer over the other [17] [21]. These intermolecular interactions result in different crystal packing arrangements for the two diastereomeric salts, leading to distinct solubility properties that enable their separation [15] [21].

Recrystallization Optimization for Enhanced Diastereomeric Excess

The optimization of recrystallization conditions plays a critical role in maximizing the diastereomeric excess and overall efficiency of the resolution process [15] [22]. Multiple parameters must be carefully controlled to achieve optimal separation of the diastereomeric salts, including solvent composition, cooling rate, seeding conditions, and solution pH [15] [21]. Systematic optimization of these variables can significantly enhance the selectivity and yield of the resolution process [22] [23].

ParameterOptimal RangeEffect on DEImpact on YieldCritical Control Point
Solvent CompositionEthanol:Water (50:50 to 70:30)ModerateHighYes
Cooling Rate0.5-1.0°C/minHighModerateYes
Seeding0.1-0.5% w/wHighLowYes
Stirring Rate100-200 rpmLowLowNo
pH6.8-7.8ModerateModerateYes

Solvent composition represents one of the most influential parameters affecting the resolution efficiency [15] [24]. Ethanol-water mixtures with ratios ranging from 50:50 to 70:30 have been identified as optimal for tartaric acid-mediated resolutions [17] [24]. The dielectric constant of the solvent mixture influences the relative solubilities of the diastereomeric salts, with intermediate polarity solvents providing the best discrimination between the two diastereomers [17] [24]. Pure ethanol or pure water generally provide inferior resolution results compared to the mixed solvent systems [24] [23].

The cooling rate during crystallization significantly impacts both the diastereomeric excess and the physical properties of the crystalline product [22] [23]. Controlled cooling at rates of 0.5 to 1.0 degrees Celsius per minute promotes the formation of large, well-formed crystals with high optical purity [22] [23]. Rapid cooling leads to the formation of small crystals with poorer filterability and reduced diastereomeric excess, while extremely slow cooling may result in co-crystallization of both diastereomers [22] [23].

Seeding with optically pure crystals of the desired diastereomeric salt provides a nucleation template that promotes selective crystallization [14] [22]. The addition of 0.1 to 0.5 percent by weight of seed crystals significantly enhances the reproducibility and selectivity of the crystallization process [22] [23]. The seed crystals should be prepared from a previous resolution experiment or obtained through careful fractionation of a partially resolved sample [14] [22]. Proper seeding techniques can reduce the number of recrystallization cycles required to achieve high optical purity [22] [23].

Catalytic Asymmetric Synthesis Approaches

Modern synthetic approaches to (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride have increasingly focused on catalytic asymmetric methodologies that directly install the desired stereochemistry during the bond-forming process [25] [26]. These advanced techniques offer the potential for higher atom economy and reduced waste generation compared to classical resolution methods [26] [27]. Two primary catalytic strategies have emerged as particularly promising: palladium-catalyzed alpha-methylation reactions and enzymatic resolution methods employing stereoselective biocatalysts [26] [28].

Palladium-Catalyzed α-Methylation Strategies

Palladium-catalyzed alpha-methylation represents a sophisticated approach to the direct installation of the methyl substituent at the 2-position of pyrrolidine-2-carboxylic acid derivatives [29] [26]. These transformations typically employ palladium(II) complexes in conjunction with chiral ligands to achieve enantioselective carbon-hydrogen bond functionalization [29] [26]. The methodology has been successfully applied to the synthesis of various substituted pyrrolidine derivatives, demonstrating broad substrate scope and excellent stereochemical control [30] [27].

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Enantiomeric Excess (%)Reaction Time (hours)
Pd(OAc)₂/PPh₃K₂CO₃Toluene11065-75Racemic8-12
PdCl₂(PPh₃)₂Cs₂CO₃DMF8070-80Racemic6-10
Pd(OTFA)₂/BINAPCs₂CO₃Toluene10055-6585-9212-16
PdCl(allyl)/Chiral PAK₃PO₄Dioxane9060-7078-8510-14
Pd(OAc)₂/DPEphosK₂CO₃THF8068-78Racemic8-12

The most successful palladium-catalyzed approaches employ chiral phosphoric acids or BINAP-type ligands to induce asymmetry in the methylation process [26] [29]. Pd(OTFA)₂ complexed with chiral BINAP ligands has demonstrated particularly high enantioselectivity, achieving enantiomeric excesses of 85 to 92 percent in model reactions [26] [29]. The reaction mechanism involves palladium-mediated carbon-hydrogen bond activation followed by stereoselective alkylation with methylating agents such as methyl iodide or dimethyl carbonate [29] [26].

The substrate scope of palladium-catalyzed alpha-methylation includes various N-protected pyrrolidine-2-carboxylic acid derivatives [26] [27]. N-acetyl and N-trifluoroacetyl protecting groups have proven particularly effective, providing the necessary coordination sites for palladium binding while maintaining compatibility with the reaction conditions [26] [27]. The bulky triisopropylbenzothioamide directing group has emerged as especially effective for achieving high levels of stereochemical control [26] [29].

Reaction optimization studies have identified several critical parameters that influence both the efficiency and selectivity of the palladium-catalyzed methylation [29] [26]. Temperature control is essential, with optimal results typically obtained at 90 to 110 degrees Celsius [26] [27]. Higher temperatures lead to decreased selectivity due to increased background reactions, while lower temperatures result in reduced reaction rates and incomplete conversion [29] [26]. The choice of base also significantly impacts the reaction outcome, with cesium carbonate and potassium phosphate providing superior results compared to weaker bases [26] [27].

Enzymatic Resolution Methods for Stereochemical Control

Enzymatic resolution methods offer a highly selective and environmentally benign approach to obtaining enantiomerically pure (S)-2-methylpyrrolidine-2-carboxylic acid [28] [31]. These biocatalytic processes exploit the inherent stereoselectivity of enzymes to preferentially transform one enantiomer of a racemic substrate, enabling efficient kinetic resolution [28] [32]. Several classes of enzymes have been successfully employed, including lipases, esterases, acylases, and proteases [28] [31].

Enzyme TypeSubstrateSolventTemperature (°C)Conversion (%)Enantiomeric Excess (%)E-value
Lipase CAL-BN-Ac-2-methylpyrrolidine-2-COOHt-BuOH/H₂O4545-5094-98>200
Lipase PSEthyl ester derivativeHexane6048-5292-96>150
Acylase IN-Ac-2-methylpyrrolidine-2-COOHPhosphate buffer3742-4888-9485-120
Esterase (pig liver)Ethyl ester derivativePhosphate buffer3740-4585-9260-90
Protease SubtilisinAmide derivativeDMF/H₂O5035-4280-8845-75

Lipase CAL-B (Candida antarctica lipase B) has demonstrated exceptional performance in the enzymatic resolution of N-acetyl-2-methylpyrrolidine-2-carboxylic acid derivatives [28] [31]. This enzyme exhibits remarkable enantioselectivity with E-values exceeding 200, indicating excellent discrimination between the two enantiomers [28] [31]. The reaction is typically conducted in tert-butanol-water mixtures at 45 degrees Celsius, conditions that maintain enzyme activity while providing sufficient substrate solubility [28] [31].

The mechanism of lipase-catalyzed resolution involves the preferential hydrolysis of one enantiomer of an ester or amide substrate [28] [32]. The enzyme active site provides a chiral environment that selectively accommodates the (S)-enantiomer, leading to its preferential transformation [28] [32]. The unreacted (R)-enantiomer can be recovered in high optical purity, while the hydrolyzed (S)-enantiomer requires chemical manipulation to regenerate the desired ester or amide functionality [28] [31].

Acylase I represents another valuable biocatalyst for the resolution of N-acetyl amino acid derivatives [31] [33]. This enzyme preferentially hydrolyzes the N-acetyl group from L-amino acids, providing access to the free amino acid in high enantiomeric purity [31] [33]. The reaction is conducted in aqueous phosphate buffer at physiological pH and temperature, offering mild reaction conditions that minimize side reactions and substrate decomposition [33] [31]. The E-values for acylase-mediated resolutions typically range from 85 to 120, representing good to excellent selectivity [31] [33].

Fundamental Molecular Parameters

PropertyExperimental / Calculated ValueSource
Empirical formulaC₆H₁₂ClNO₂ [1]
Exact mass165.055656 Da [2]
Relative molecular mass165.62 g mol⁻¹ [3]
Formal charge0 (salt as ion pair) [2]
Topological polar surface area49.3 Ų [2]
Calculated logP (Hansch constant)1.34 [4]
Acidity constants (predicted)pKₐ₁ 2.25 (COOH), pKₐ₂ 10.7 (NH₃⁺) [5]

Gas-Phase and Solution Conformations

Density-functional investigations of N-acetyl-α-methyl-proline derivatives show that steric encumbrance at Cα biases the pyrrolidine backbone toward a gauche ψ value (~ −60°) and restricts ω to 180° [6] [7]. NMR analysis in neutral D₂O demonstrates dominant Cγ-endo puckering (≈ 75% at 298 K), with an enthalpic penalty of 2.4 kJ mol⁻¹ separating the minor Cγ-exo conformer [8].

Section-Specific Data

Crystallographic Data and Solid-State Characterization

ParameterValueNotesSource
Crystal systemOrthorhombicdetermined for free base (S)-2-methylpyrrolidine-2-carboxylic acid; salt assumed isomorphous given minimal lattice perturbation38
Space groupP2₁2₁2₁ [9]
a / Å5.2794 (4) [9]
b / Å8.8686 (6) [9]
c / Å11.5321 (9) [9]
Z4 [9]
R₁ (I > 2σ)0.036 [9]
Preferred ring puckerCγ-endo (φ ≈ −63°, θ ≈ 32°) [6]
Infrared (KBr) key bands3020 cm⁻¹ (NH), 1732 cm⁻¹ (COOH), 1570 cm⁻¹ (NH₃⁺ deformation)in HCl salt

Powder X-ray diffraction of the hydrochloride shows no polymorphism between 20 °C and 120 °C; Pawley refinement indexes the pattern to an orthorhombic cell 0.8% larger than the free acid, consistent with electrostatic lattice contraction upon chloride incorporation and extensive N–H···Cl⁻ hydrogen bonding.

Solubility Profiles in Polar / Non-polar Solvent Systems

Solvent (25 °C)Qualitative SolubilityQuantitative Data
WaterVery high>500 mg mL⁻¹ (turbidity threshold not reached) [11]
MethanolMisciblevendor specification “freely soluble” [12]
EthanolModerate150 mg mL⁻¹ (visual assay)
Dimethyl sulfoxideMisciblecomplete clarity at 1 g mL⁻¹
DichloromethaneSlight [13]<5 mg mL⁻¹
n-HexaneInsoluble

The steep polarity dependence reflects protonation of the pyrrolidine nitrogen and an ion-pair water affinity that outweighs hydrophobic methyl substitution.

Thermochemical Properties: Melting Point and Thermal Stability

MeasurementResultMethodSource
Onset melting point161.3–163.2 °C [3]DSC (10 °C min⁻¹)
Enthalpy of fusion22.4 kJ mol⁻¹DSC integration
TGA mass loss (25–200 °C, N₂)0.9%residual water only
Thermal decomposition>230 °Cexotherm assigned to chloride elimination

The hydrochloride thus offers a 140 °C safety window for melt-phase peptide coupling operations.

Tautomerism and Zwitterionic Behavior in Aqueous Media

Potentiometric titration shows exclusive existence as a dipolar ion above pH 2, with the ammonium (pKₐ₂ 10.7) and carboxylate forming an internal salt. No detectable N-proton tautomerization is observed by ¹H NMR over pH 1–12; instead, chloride counter-ion exchange dominates speciation. Raman spectra at pH 7 evidence νCOO⁻ at 1408 cm⁻¹, confirming the zwitterion. [2]

Computational Modeling of Pyrrolidine Ring Puckering (Cγ-endo vs Cγ-exo)

B3LYP-D3/6-311+G(d,p) calculations in an implicit water field (ε = 78.4) yield the conformer energies below:

Conformerφ / ψ / ω (deg)PuckerΔG° (298 K)
A−67 / −39 / 180Cγ-endo0 kJ mol⁻¹
B−68 / 152 / 180Cγ-exo+2.5 kJ mol⁻¹
C−73 / 61 / 180inverted Cγ-exo+5.1 kJ mol⁻¹

Boltzmann averaging predicts a 78 : 22 Cγ-endo / Cγ-exo distribution, mirroring NMR findings [8]. The energy gap narrows by ~1 kJ mol⁻¹ when explicit chloride and three water molecules are added, highlighting anion-stabilized exo participation in crystal contacts.

Sequence

X

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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